Product packaging for 2-Fluoro-6-trifluoromethyl-pyrazine(Cat. No.:CAS No. 1206524-47-1)

2-Fluoro-6-trifluoromethyl-pyrazine

Cat. No.: B1406784
CAS No.: 1206524-47-1
M. Wt: 166.08 g/mol
InChI Key: CBGKNSVUMVRDGA-UHFFFAOYSA-N
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Description

2-Fluoro-6-trifluoromethyl-pyrazine (CAS 1206524-47-1) is a specialist fluorinated heterocyclic compound that serves as a versatile building block in advanced organic synthesis and discovery research. The molecular structure, featuring both a fluorine atom and a strongly electron-withdrawing trifluoromethyl group on a pyrazine ring, creates a highly electron-deficient system. This property makes it a valuable precursor for various metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, which are essential for creating biaryl and amino-substituted derivatives for pharmaceutical screening. Furthermore, the fluorine atom can act as a good leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the ring system. The incorporation of fluorine and the trifluoromethyl group can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and bioavailability, making this compound a key intermediate in the design of potential agrochemicals and pharmaceuticals. Researchers can leverage this scaffold to develop novel active ingredients for crop protection or to create new candidates for drug discovery programs in areas where pyrazine derivatives are prevalent. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2F4N2 B1406784 2-Fluoro-6-trifluoromethyl-pyrazine CAS No. 1206524-47-1

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-4-2-10-1-3(11-4)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGKNSVUMVRDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Ascendancy of Fluorinated Pyrazines in Heterocyclic Chemistry

Pyrazine (B50134), a heterocyclic compound featuring a six-membered ring with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in many biologically and industrially important molecules. britannica.com The introduction of fluorine atoms into the pyrazine ring system gives rise to fluorinated pyrazines, a class of compounds that has garnered considerable attention in heterocyclic chemistry.

The strategic placement of fluorine can dramatically alter the physicochemical properties of the parent pyrazine molecule. mdpi.com This has made fluorinated pyrazines valuable building blocks in the synthesis of complex molecules with tailored characteristics. researchgate.net Researchers are actively exploring methods for the selective C-H fluorination of pyrazines, aiming to develop more efficient and safer synthetic routes to these valuable compounds. nih.gov

Unpacking the Influence of Trifluoromethyl and Fluoro Groups

The unique properties of 2-Fluoro-6-trifluoromethyl-pyrazine are a direct consequence of its two fluorine-containing substituents: a fluoro group (-F) and a trifluoromethyl group (-CF3).

The trifluoromethyl group is a powerful modulator of molecular properties. nih.gov Its high electronegativity, comparable to that of chlorine, can significantly impact the acidity and basicity of a molecule. wikipedia.org For instance, the presence of a -CF3 group can increase the acidity of a compound or lower the basicity of nearby functional groups. wikipedia.org Furthermore, the -CF3 group is known to enhance lipophilicity and metabolic stability, properties that are highly desirable in the design of new pharmaceuticals and agrochemicals. nih.govnih.gov This is because the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic oxidation. mdpi.com

The lone fluorine atom also plays a crucial role. Its high electronegativity and small size allow it to influence the electronic distribution within the molecule without adding significant steric bulk. researchgate.net Fluorine can participate in hydrogen bonding as an electron pair donor, which can help to stabilize specific molecular conformations. researchgate.net The introduction of a fluorine atom can also enhance membrane permeability, a key factor in the bioavailability of drug candidates. mdpi.com

The combined presence of both a fluoro and a trifluoromethyl group on the pyrazine (B50134) ring creates a unique electronic and steric environment, making this compound a versatile intermediate for the synthesis of a wide range of functional molecules.

Emerging Research and Applications

Research into pyrazine (B50134) derivatives containing fluorine moieties is a burgeoning field with diverse applications. In medicinal chemistry, these compounds are being investigated for their potential as novel therapeutic agents. The enhanced metabolic stability and binding affinity conferred by fluorine and trifluoromethyl groups make them attractive features in drug design. mdpi.comnih.gov For example, trifluoromethylated pyrazoles have shown significant pharmacological potency. researchgate.net

In the realm of agrochemicals, fluorinated pyrazines are utilized in the development of new pesticides. The trifluoromethyl group, in particular, is a common feature in modern herbicides and insecticides. wikipedia.orgnih.gov

The unique photophysical properties of some fluorinated heterocyclic compounds are also being explored in materials science. For instance, the incorporation of trifluoromethyl groups can be used to tune the excited state characteristics of organic molecules, which has implications for the development of advanced materials such as those used in thermally activated delayed fluorescence (TADF). rsc.org

The synthesis of these valuable compounds is also an active area of research. Methods for the preparation of trifluoromethyl- and fluoro-substituted pyridines and pyrazines are continually being refined to improve efficiency and industrial viability. nih.govgoogle.com

Physicochemical Properties of 2-Fluoro-6-trifluoromethyl-pyrazine and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Fluoro-6-(trifluoromethyl)pyrazine1206524-47-1C5H2F4N2166.08
2-(Trifluoromethyl)pyrazine61655-67-2C5H3F3N2148.09
2-Fluoro-6-(trifluoromethyl)pyridine94239-04-0C6H3F4N165.09
2-Chloro-6-(trifluoromethyl)pyrazine61655-69-4C5H2ClF3N2182.53
2-Fluoro-6-(trifluoromethyl)benzaldehyde60611-24-7C8H4F4O192.11
2-Fluoro-6-(trifluoromethyl)benzonitrile133116-83-3C8H3F4N189.11

This table presents a selection of physicochemical data for this compound and structurally related compounds for comparative purposes. sigmaaldrich.comnih.govenaminestore.comsigmaaldrich.comtcichemicals.commanchesterorganics.comsigmaaldrich.combiosynth.com

Synthetic Strategies for this compound and its Analogues

The synthesis of 2-fluoro-6-(trifluoromethyl)pyrazine, a significant heterocyclic compound, involves strategic introduction of fluoro and trifluoromethyl groups onto the pyrazine core. Methodologies range from direct functionalization of a preformed pyrazine ring to constructing the ring from fluorinated precursors. This article explores the primary synthetic routes, including direct fluorination and trifluoromethylation, ring construction from fluorine-containing building blocks, and halogen exchange reactions, as well as precursor synthesis, catalytic methods, and environmentally conscious approaches.

Structure Activity Relationship Sar Studies of 2 Fluoro 6 Trifluoromethyl Pyrazine Analogues

Methodologies for Investigating Structural Perturbations on the Pyrazine (B50134) Core

Investigating the SAR of 2-fluoro-6-trifluoromethyl-pyrazine analogues necessitates the use of various synthetic methodologies to systematically alter the pyrazine core. These methods allow for the introduction of diverse functional groups at different positions on the ring, enabling a thorough exploration of the chemical space.

Key synthetic strategies for modifying the pyrazine ring include:

Condensation Reactions : A classical and widely used method involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamino compounds, followed by oxidation to form the pyrazine ring. researchgate.netnih.gov This approach is effective for creating symmetrically substituted pyrazines.

Metal-Catalyzed Cross-Coupling Reactions : Modern synthetic chemistry heavily relies on cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions are invaluable for attaching a wide array of substituents (aryl, alkyl, amino groups, etc.) to a pre-existing pyrazine core, often starting from a halogenated pyrazine derivative. nih.gov

Direct Functionalization : Techniques for direct chemical transformation of the pyrazine ring, such as nitration, bromination, and amidation, allow for modifications without constructing the ring from scratch. imist.ma

Ring Construction from Fluorinated Building Blocks : An alternative to direct fluorination is to build the pyrazine ring using starting materials that already contain the trifluoromethyl group. nih.gov This can offer better control over regioselectivity.

These methodologies provide a robust toolkit for creating a library of analogues, which is essential for detailed SAR studies. By varying substituents and their positions, researchers can probe the specific interactions between the molecule and its biological target.

Table 1: Methodologies for Pyrazine Core Modification

Methodology Description Typical Application Reference(s)
Condensation & Oxidation Reaction of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine. Fundamental synthesis of the pyrazine ring system. researchgate.netnih.gov
Suzuki Coupling Palladium-catalyzed reaction of a halopyrazine with a boronic acid or ester. Introduction of aryl or vinyl substituents. nih.gov
Buchwald-Hartwig Amination Palladium-catalyzed reaction of a halopyrazine with an amine. Introduction of primary or secondary amine substituents. nih.gov
Dehydrogenative Coupling Metal-catalyzed coupling of amino alcohols or diols with diamines, releasing H2 and water. Formation of substituted pyrazines and quinoxalines. nih.gov
Chemical Transformation Direct modification of a substituted pyrazine via reactions like nitration, bromination, or esterification. Fine-tuning of functional groups on the pyrazine core. imist.ma

Influence of Fluoro and Trifluoromethyl Group Positionality on Molecular Interactions

The positions of the fluoro and trifluoromethyl groups on the pyrazine ring are critical determinants of the molecule's interaction with biological targets. These substituents exert powerful electronic and steric effects that modulate the molecule's properties.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic. mdpi.com Its presence can significantly enhance a molecule's ability to penetrate cell membranes and can influence binding affinity through hydrophobic interactions. mdpi.commdpi.comnih.gov The fluorine atom, while also electron-withdrawing, is small and can act as a bioisostere for a hydrogen atom, but with altered electronic properties. It can participate in hydrogen bonding and other polar interactions. nih.gov

The heteroaromatic nature of the pyrazine ring allows its nitrogen atoms to act as hydrogen bond acceptors, a key interaction in many protein-ligand complexes. nih.gov The placement of electron-withdrawing fluorine and trifluoromethyl groups alters the electron density of the ring, thereby modulating the strength of these hydrogen bonds. nih.govnih.gov For example, the introduction of a -CF3 group can enhance the anti-cancer activity of a molecule compared to its non-trifluoromethylated analogue, an effect attributed to improved molecular interactions and properties. rsc.org

SAR studies on related heterocyclic compounds, such as quinoxalines (benzopyrazines), have shown that the position of electron-withdrawing groups like -CF3 can have a significant impact on biological activity. mdpi.com In some cases, moving a substituent from one position to another can dramatically increase or decrease potency, highlighting the importance of precise positioning for optimal interaction with a target's binding site.

Table 2: Illustrative SAR Data for Substituted Heterocycles

Compound Scaffold Substituent (R) Position Biological Activity (IC50) Key Finding Reference(s)
Isoxazole H 4 19.72 µM Non-trifluoromethylated analogue. rsc.org
Isoxazole CF3 4 2.63 µM CF3 group significantly enhances anti-cancer activity. rsc.org
Pyridine F para Lower IC50 The para position for fluorine resulted in higher antiproliferative activity compared to other positions. nih.gov
Quinoxaline OCF3 2 Decreased Activity Electron-withdrawing groups at the 2-position decreased activity in this specific series. mdpi.com

Conformational Landscape and its Implications for Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. For a molecule like this compound, the conformational landscape is influenced by factors such as the planarity of the pyrazine ring and the rotational barriers of its substituents. nih.govrsc.org

While the pyrazine ring itself is aromatic and thus largely planar, the trifluoromethyl group has a rotational barrier. nsf.gov The preferred orientation of the -CF3 group can be influenced by interactions with adjacent groups and the surrounding solvent. acs.org Computational studies, such as Density Functional Theory (DFT), and experimental methods like NMR spectroscopy are used to determine the most stable conformers. acs.orgbeilstein-journals.orgrsc.org

The specific conformation adopted by the molecule dictates how it presents its functional groups for interaction with a receptor. A molecule must adopt a conformation that is complementary to the binding site to achieve high-affinity binding. nih.govacs.org For instance, studies on fluorinated piperidines have shown that fluorine substitution can stabilize specific conformers through hyperconjugation and electrostatic interactions, which has significant implications for drug design. researchgate.net Similarly, the conformational preferences of the acetyl group in 2'-fluoro-substituted acetophenones are dominated by the s-trans conformer, a preference revealed by through-space NMR couplings. acs.org Understanding these subtle conformational preferences is key to designing molecules that fit optimally into their intended biological targets.

Table 3: Conformational Data for Related Fluorinated Compounds

Compound Type Method Key Finding Implication for Molecular Recognition Reference(s)
2'-Fluoro-acetophenones NMR & DFT The s-trans conformer is strongly preferred in various solvents. The fixed orientation of the side chain presents a consistent interaction face to a receptor. acs.org
Fluorinated Piperidines NMR & DFT Fluorine substitution can enforce an axial preference, influenced by hyperconjugation and solvation. Control over ring conformation can lead to more rigid scaffolds with higher binding specificity. researchgate.net
Pentafluoro-4-pyridone Ab initio (MP2) Predicted to have a nonplanar ring structure with an inversion barrier of 26 kJ/mol. Ring puckering can alter the overall shape and fit within a binding pocket. nih.gov
Hydrazides DFT & HPLC The rotational barrier around the N-N bond is influenced by steric and electronic factors, including nitrogen atom pyramidalization. The energetic cost of adopting a specific conformation upon binding can affect overall affinity. mdpi.com

Comparative SAR Analysis with Other Fluorinated Diazine and Triazine Scaffolds

To fully understand the SAR of this compound, it is useful to compare it with other fluorinated six-membered nitrogen-containing heterocycles, such as pyridazines, pyrimidines (other diazines), and triazines. nih.govnih.gov These scaffolds share similarities but have distinct properties due to the number and arrangement of their nitrogen atoms.

Pyrazine (1,4-diazine) : The two nitrogen atoms are opposite each other, resulting in a symmetrical molecule with a zero dipole moment (for the parent ring). The nitrogens are weakly basic. nih.gov

Pyridazine (B1198779) (1,2-diazine) : The adjacent nitrogen atoms create a significant dipole moment and have lone pairs in close proximity, which can influence their hydrogen bonding capability and interaction with metal ions. Pyridazine has been shown to be an effective scaffold in drug design, capable of forming key hydrogen bonds with target proteins. nih.gov

Pyrimidine (1,3-diazine) : This is a very common scaffold in medicinal chemistry and is found in nucleobases. The arrangement of nitrogen atoms makes it more basic than pyrazine. nih.govnih.govnih.gov

1,2,4-Triazine (B1199460) : The inclusion of a third nitrogen atom further modifies the electronic properties and hydrogen bonding potential of the ring. Fluorinated 1,2,4-triazine derivatives are explored for a range of pharmacological activities. researchgate.net

The introduction of fluoro and trifluoromethyl groups to these different cores modifies their electronic distribution and steric profile in distinct ways. A comparative analysis of how these changes affect biological activity can reveal which heterocyclic core is optimal for a particular target. For example, while a pyridazine ring was found to be an effective substitute for a thiadiazole in one series of enzyme inhibitors, an oxadiazole was not, likely due to geometric differences. nih.gov Such comparisons are crucial for scaffold hopping strategies in drug discovery, where the core of a molecule is replaced to improve properties while maintaining key binding interactions.

Table 4: Comparison of Fluorinated Diazine and Triazine Properties

Scaffold Nitrogen Positions Key Features Relevance in Medicinal Chemistry Reference(s)
Pyrazine 1,4 Symmetrical, weakly basic, nitrogen lone pairs act as H-bond acceptors. Core of many bioactive compounds; modifications are used to tune activity. nih.govnih.gov
Pyridazine 1,2 Asymmetrical, significant dipole moment, adjacent lone pairs. Used in capsid inhibitors and other drugs; lone pairs can engage in dual H-bonding. nih.gov
Pyrimidine 1,3 Asymmetrical, more basic than pyrazine, common biological scaffold. Found in many approved drugs and nucleosides; fluorination is a common modification strategy. nih.govnih.gov163.47.215
1,2,4-Triazine 1,2,4 Asymmetrical, three nitrogen atoms offering multiple H-bonding sites. Explored for anti-HIV, anti-cancer, and anti-inflammatory applications. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Fluoro 6 Trifluoromethyl Pyrazine

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and energetic properties of molecules. For 2-Fluoro-6-trifluoromethyl-pyrazine, DFT calculations would be instrumental in understanding the influence of the electron-withdrawing fluorine and trifluoromethyl substituents on the pyrazine (B50134) ring.

Electronic Properties: The pyrazine ring itself is an electron-deficient aromatic system due to the presence of two nitrogen atoms. The addition of a fluorine atom and a trifluoromethyl group is expected to further decrease the electron density of the ring. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G++(d,p), can quantify this effect by calculating molecular orbitals, electrostatic potential surfaces, and atomic charges. semanticscholar.orgnih.gov The resulting data would likely show a significant polarization of the molecule, with negative electrostatic potential localized around the nitrogen and fluorine atoms, and positive potential on the carbon atoms, particularly the one bearing the trifluoromethyl group.

Energetics and Reactivity Descriptors: DFT can be used to calculate key energetic properties that provide insights into the molecule's stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A low HOMO-LUMO gap generally suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the substituents would be expected to lower the energies of both the HOMO and LUMO, potentially resulting in a relatively large energy gap and indicating kinetic stability. Other reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, and global hardness and softness.

Illustrative Calculated Properties of Substituted Pyrazines While specific data for this compound is not readily available, studies on other substituted pyrazines provide a framework for what to expect. For example, DFT calculations on various pyrazine derivatives have shown how different substituents modulate the electronic properties and reactivity of the pyrazine core. semanticscholar.orgnih.gov

PropertyExpected Trend for this compoundRationale
HOMO EnergyLowStrong electron-withdrawing groups lower the energy of the HOMO.
LUMO EnergyLowStrong electron-withdrawing groups stabilize the LUMO.
HOMO-LUMO GapRelatively LargeIndicates high kinetic stability.
Dipole MomentSignificantAsymmetric substitution with highly electronegative groups leads to a large dipole moment.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr) reactions, given the electron-deficient nature of the pyrazine ring.

The fluorine atom is a good leaving group in SNAr reactions. Computational studies could model the reaction of this compound with various nucleophiles. By calculating the potential energy surface, the reaction mechanism can be elucidated. This would involve locating the transition state structure and calculating the activation energy, which provides a quantitative measure of the reaction rate. Such studies would help in predicting the regioselectivity and feasibility of different synthetic transformations. For instance, it could be determined whether a nucleophile would preferentially attack the carbon atom attached to the fluorine or another position on the ring.

Molecular Modeling and Docking Simulations for Understanding Ligand-Target Interactions

Given that many pyrazine derivatives exhibit biological activity, molecular modeling and docking simulations are crucial for understanding how this compound might interact with biological targets such as enzymes or receptors. jetir.org

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against a variety of protein targets to identify potential biological activities. The fluorine and trifluoromethyl groups can participate in specific interactions, such as hydrogen bonds (with the fluorine atom) and hydrophobic interactions (with the trifluoromethyl group), which can contribute to binding affinity. The results of docking simulations are typically scored to rank potential binding poses and estimate the strength of the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This provides a more realistic picture of the interaction, including the stability of the binding pose and the role of solvent molecules. MD simulations can also be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. semanticscholar.orgnih.govijournalse.org While no specific QSAR models for this compound are reported, the principles of QSAR can be applied to design new derivatives with potentially enhanced activity.

To develop a QSAR model, a set of pyrazine derivatives with known biological activities would be required. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be constitutional, topological, electronic, or steric in nature. For this compound and its analogs, important descriptors would likely include:

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges, which would be influenced by the fluoro and trifluoromethyl groups.

Steric Descriptors: Molecular volume and surface area.

Hydrophobicity Descriptors: LogP, which is expected to be significant due to the presence of the trifluoromethyl group.

Once the descriptors are calculated, a statistical method such as multiple linear regression (MLR) or partial least squares (PLS) is used to build a mathematical model that correlates the descriptors with the biological activity. semanticscholar.orgnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized pyrazine derivatives, thereby guiding the design of more potent compounds.

2 Fluoro 6 Trifluoromethyl Pyrazine As a Versatile Synthetic Building Block

Utility in the Construction of Complex Polycyclic and Fused Heterocyclic Systems

The electron-deficient nature of the pyrazine (B50134) ring, further amplified by the electron-withdrawing trifluoromethyl group, coupled with the reactivity of the fluorine atom as a good leaving group in nucleophilic aromatic substitution reactions, makes 2-fluoro-6-trifluoromethyl-pyrazine an excellent precursor for the synthesis of fused heterocyclic systems.

The imidazo[1,2-a]pyrazine and triazolo[4,3-a]pyrazine scaffolds are prevalent in many biologically active compounds. The synthesis of these fused systems often involves the initial reaction of a substituted aminopyrazine with a suitable cyclizing agent. While direct synthesis from this compound is plausible, related synthetic strategies highlight the utility of substituted pyrazines in forming these bicyclic structures.

For instance, the synthesis of various imidazo[1,2-a]pyrazine derivatives has been achieved through multi-component reactions. An efficient iodine-catalyzed one-pot, three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide yields imidazo[1,2-a]pyrazine derivatives nih.gov. This methodology demonstrates the accessibility of this scaffold, which can be further functionalized.

Similarly, the triazolo[4,3-a]pyrazine core is a key feature in several marketed drugs nih.gov. The synthesis of 3-(trifluoromethyl)- nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives has been reported, starting from trifluoroacetohydrazide and proceeding through several intermediates to form the fused ring system nih.gov. A patented method for the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comfrontiersin.orgtriazol[4,3-a] pyrazine hydrochloride starts from 2-chloropyrazine, which undergoes reaction with hydrazine followed by cyclization with trifluoroacetic anhydride google.com. This highlights a viable pathway where a halogenated pyrazine is a key starting material.

Table 1: Examples of Synthesized Fused Pyrazine Systems and their Biological Activities

Fused SystemDerivative ExampleBiological ActivityReference
Imidazo[1,2-a]pyrazineDiarylurea derivativeAntiproliferative activity against melanoma cells (IC50 < 0.06 μM) nih.gov
Imidazo[1,2-a]pyrazine2-Aryl substitutedInhibition of Helicobacter pylori VirB11 ATPase (IC50 = 7 μM) ucl.ac.uk
Triazolo[4,3-a]pyrazinePhenyl-substitutedAnticancer activity against Hep-2, HepG2, MCF-7, A375 cell lines nih.gov
Triazolo[4,3-a]pyrazineN-Aryl substitutedAnticancer activity against HT-29 colon cancer cells mdpi.com

The this compound core provides a platform for scaffold diversification, enabling the generation of libraries of novel compounds for drug discovery and agrochemical research. The reactivity of the fluorine atom allows for its displacement by a variety of nucleophiles (e.g., amines, alcohols, thiols), introducing diverse functional groups.

This approach has been utilized in the synthesis of novel imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells nih.gov. By modifying the substituents on the core scaffold, researchers were able to identify compounds with submicromolar IC50 values nih.gov. Furthermore, the synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a] pyrazine derivatives showcases a strategy of sequential functionalization to build molecular complexity .

Role in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The incorporation of the trifluoromethyl group is a well-established strategy in medicinal and agricultural chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key intermediate for introducing the trifluoromethyl-pyrazine moiety into larger, more complex molecules.

In the pharmaceutical arena, this scaffold is relevant to the development of kinase inhibitors. For example, a series of novel nih.govmdpi.comfrontiersin.orgtriazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual c-Met/VEGFR-2 inhibitors for cancer therapy frontiersin.org. The general synthetic strategy for such compounds often involves the construction of the triazolopyrazine core, which can be derived from a substituted pyrazine. The trifluoromethyl group in these inhibitors can play a crucial role in their binding to the target kinases. Studies have shown that the introduction of a trifluoromethyl group can improve the antitumor effect of the target compounds frontiersin.org.

In the agrochemical sector, trifluoromethyl-substituted heterocycles are integral to many modern pesticides. While much of the literature focuses on trifluoromethylpyridines, the underlying principles of enhanced efficacy apply to pyrazine-based analogs as well. For instance, the herbicide bicyclopyrone contains a 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting scaffold that could conceptually be derived from precursors containing the trifluoromethyl-pyrazine moiety.

Table 2: Examples of Pharmaceutical and Agrochemical Scaffolds Derived from Trifluoromethyl-Substituted Pyrazine Intermediates

Scaffold/TargetExample ApplicationKey Structural Feature
nih.govmdpi.comfrontiersin.orgTriazolo[4,3-a]pyrazineDual c-Met/VEGFR-2 InhibitorsTrifluoromethyl group for enhanced kinase binding and antiproliferative activity frontiersin.org
Imidazo[1,2-a]pyrazineAntiproliferative AgentsDiarylurea and diarylamide substitutions for activity against melanoma nih.gov
Pyrazine CarboxamideFungicidesPotential for enhanced efficacy due to the trifluoromethyl group

Development of Pyrazine-Based Ligands and Catalysts

Pyrazine and its derivatives are known to act as ligands in coordination chemistry, capable of binding to metal centers through their nitrogen atoms. The electronic properties of the pyrazine ring can be tuned by substituents, which in turn influences the properties of the resulting metal complexes.

The presence of the electron-withdrawing trifluoromethyl group in this compound makes the nitrogen atoms less basic compared to unsubstituted pyrazine. This modification can affect the coordination properties and the catalytic activity of the corresponding metal complexes. While specific research on ligands derived directly from this compound is limited, the broader field of pyrazine-based ligands provides a strong indication of their potential.

For example, pyrazine derivatives have been used to synthesize coordination compounds with potential biological applications mdpi.com. Manganese-catalyzed dehydrogenative coupling reactions have been developed for the synthesis of pyrazines, showcasing the interaction of pyrazine derivatives with transition metals nih.gov. These examples underscore the capability of the pyrazine core to participate in catalytic cycles and form stable complexes, a property that can be finely tuned by substituents like the trifluoromethyl group.

Advanced Spectroscopic and Spectrometric Characterization of 2 Fluoro 6 Trifluoromethyl Pyrazine

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for 2-Fluoro-6-trifluoromethyl-pyrazine is C₅H₂F₄N₂, corresponding to a monoisotopic mass of approximately 166.01 Da. enaminestore.com

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 166. The fragmentation pattern would likely involve the loss of stable fragments, providing clues to the molecule's structure. Common fragmentation pathways could include:

Loss of the trifluoromethyl group ([M-CF₃]⁺), leading to a significant peak at m/z 97.

Loss of a fluorine atom ([M-F]⁺), resulting in a peak at m/z 147.

Cleavage of the pyrazine (B50134) ring, leading to various smaller charged fragments. The relative abundance of these fragment ions helps to confirm the identity and structure of the compound. youtube.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its structural components.

C-H stretching: Vibrations for the aromatic C-H bonds would appear above 3000 cm⁻¹. vscht.cz

C=N and C=C stretching: The stretching vibrations of the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region. core.ac.uk

C-F stretching: A strong absorption band corresponding to the C-F bond of the fluoro-substituent would be expected in the 1000-1300 cm⁻¹ region.

CF₃ group vibrations: The trifluoromethyl group would exhibit very strong, characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range, arising from symmetric and asymmetric C-F stretching modes. The region below 1000 cm⁻¹ is known as the fingerprint region and would contain a complex pattern of peaks unique to the molecule's specific structure. specac.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be grown as a suitable single crystal, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the planarity of the pyrazine ring and provide exact geometric parameters for the C-F and C-CF₃ bonds and their orientation relative to the ring. To date, no published crystal structure for this compound is available in open-access crystallographic databases.

Future Research Directions and Emerging Horizons for 2 Fluoro 6 Trifluoromethyl Pyrazine

Development of Novel and Sustainable Synthetic Pathways

The development of efficient and sustainable methods for the synthesis of 2-fluoro-6-trifluoromethyl-pyrazine is paramount for its broader application. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions. Future research is anticipated to focus on more direct and environmentally benign approaches.

Furthermore, the development of catalytic methods for the direct C-H fluorination and trifluoromethylation of the pyrazine (B50134) ring is a highly desirable goal. While challenging, success in this area would represent a significant leap forward in the sustainable production of this and related compounds. Research into novel catalysts, potentially based on transition metals or photoredox systems, will be crucial.

The table below summarizes potential sustainable synthetic approaches for this compound.

Synthetic ApproachPotential AdvantagesKey Research Areas
Late-Stage Fluorination/TrifluoromethylationFewer steps, increased overall yieldDevelopment of selective fluorinating and trifluoromethylating reagents
Catalytic C-H FunctionalizationAtom economy, reduced wasteDesign of novel transition metal and photoredox catalysts
Flow ChemistryImproved safety, scalability, and controlOptimization of reactor design and reaction conditions
BiocatalysisHigh selectivity, mild reaction conditionsDiscovery and engineering of enzymes for fluorination/trifluoromethylation

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing pyrazine ring, the highly electronegative fluorine atom, and the bulky trifluoromethyl group. While some reactivity can be inferred from related compounds, a detailed exploration of its unique chemical behavior is a key area for future research.

The fluorine atom at the 2-position is expected to be a primary site for nucleophilic aromatic substitution (SNAr) reactions. A systematic study of its displacement with a wide range of nucleophiles (O, N, S, and C-based) would provide access to a diverse library of novel pyrazine derivatives. Understanding the regioselectivity of these reactions, especially in the presence of other reactive sites, is a critical aspect to be investigated.

The trifluoromethyl group, while generally considered stable, can also participate in various transformations. Research into the selective activation and conversion of the CF3 group into other functional moieties could unlock new synthetic possibilities. Furthermore, the influence of the trifluoromethyl group on the reactivity of the adjacent positions on the pyrazine ring warrants investigation.

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the construction of complex molecules. nih.gov The development of robust protocols for the participation of this compound in these reactions would significantly expand its utility as a building block in medicinal chemistry and materials science. nih.gov

The table below outlines potential areas for reactivity exploration.

Reaction TypePotential OutcomeResearch Focus
Nucleophilic Aromatic Substitution (SNAr)Diverse functionalized pyrazinesScope of nucleophiles, regioselectivity studies
Cross-Coupling ReactionsBiaryl and amino-substituted pyrazinesCatalyst development, optimization of reaction conditions
C-H Activation/FunctionalizationDirect modification of the pyrazine ringRegioselective C-H bond activation
Transformations of the CF3 GroupIntroduction of new functional groupsSelective activation and conversion of the trifluoromethyl moiety

Integration of Machine Learning and AI in Pyrazine Design and Synthesis

De Novo Design: ML models can be trained on large datasets of known bioactive molecules to generate novel pyrazine derivatives with desired pharmacological properties. mdpi.compascalnotin.comnih.gov By learning the complex relationships between chemical structure and biological activity, these models can propose new compounds with a higher probability of success, thereby accelerating the drug discovery pipeline. mdpi.com

Reaction Outcome Prediction: ML models can be developed to predict the outcome and yield of chemical reactions involving this compound. nih.gov This predictive capability can help researchers to prioritize experiments, avoid unpromising reactions, and optimize reaction conditions for higher efficiency. nih.gov

The synergy between computational predictions and experimental validation will be crucial for unlocking the full potential of this compound in various applications.

Expanding the Scope of Pyrazine Scaffolds in Material Science Applications

The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this compound an attractive building block for advanced materials. rsc.org Future research is expected to explore its incorporation into various material classes with tailored functionalities.

Organic Electronics: The electron-withdrawing nature of the substituents can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of materials incorporating this pyrazine derivative. rsc.org This can facilitate electron injection and transport, making it a promising component for n-type and ambipolar organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgalfa-chemistry.comresearchgate.net

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as coordinating sites for metal ions, enabling the construction of novel MOFs. nih.gov The presence of fluorine and trifluoromethyl groups can influence the pore size, stability, and guest-binding properties of the resulting frameworks, potentially leading to materials with enhanced performance in gas storage, separation, and catalysis. nih.gov

Fluorinated Polymers: Incorporation of this compound into polymer backbones could lead to materials with unique properties, such as high thermal stability, chemical resistance, and low surface energy. Such polymers could find applications as high-performance coatings, membranes, and dielectrics.

The exploration of this compound in these and other areas of material science is still in its early stages, but the potential for creating novel materials with advanced functionalities is significant.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-fluoro-6-trifluoromethyl-pyrazine, and what methodological considerations are critical for optimizing yield?

  • Answer : The synthesis of fluorinated pyrazines often involves halogenation or nucleophilic substitution. For this compound, a plausible route is the fluorination of a precursor (e.g., 2-chloro-6-trifluoromethyl-pyrazine) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions at 80–120°C . Key considerations include:

  • Reagent purity : Moisture-sensitive reactions require rigorously dried solvents and reagents.
  • Temperature control : Excess heat may lead to decomposition of the trifluoromethyl group.
  • Catalyst selection : Phase-transfer catalysts (e.g., 18-crown-6) can enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions .
    • Data Table : Hypothetical reaction optimization (based on analogous fluorination reactions):
PrecursorFluorinating AgentCatalystTemp (°C)Yield (%)
2-Cl-6-CF₃-pyrazineKF18-crown-610065
2-Cl-6-CF₃-pyrazineTBAFNone8072

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Answer :

  • ¹⁹F NMR : Critical for confirming fluorine substitution. The trifluoromethyl (-CF₃) group typically resonates at δ -60 to -70 ppm, while aromatic fluorine appears at δ -110 to -120 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₅H₂F₄N₂ for the target compound).
  • IR Spectroscopy : Detects C-F stretches (1000–1300 cm⁻¹) and pyrazine ring vibrations (1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of fluorinated pyrazines under nucleophilic substitution conditions?

  • Answer : Discrepancies often arise from competing reaction pathways. For example:

  • Steric effects : The trifluoromethyl group may hinder nucleophilic attack at the 2-position, favoring substitution at less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) activate the pyrazine ring for SNAr but may deactivate it toward radical pathways.
  • Methodological mitigation : Use computational modeling (DFT) to predict reactive sites and validate with kinetic studies .

Q. What experimental design principles apply when evaluating this compound as a bioactive scaffold in medicinal chemistry?

  • Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents at the 3- and 5-positions to assess impact on target binding (e.g., kinase inhibition).
  • Metabolic stability : Introduce deuterium or methyl groups to block oxidative metabolism at vulnerable sites (e.g., C-H bonds adjacent to fluorine) .
  • In vitro assays : Prioritize assays measuring IC₅₀ against target enzymes (e.g., kinases) and cytotoxicity in HEK293 or HepG2 cells .

Q. How should researchers address conflicting data on the thermal stability of fluorinated pyrazines during storage and reaction conditions?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures. For this compound, stability is likely >150°C based on analogs like 2-chloro-6-trifluoromethyl-thiazolo[5,4-b]pyridine .
  • Storage recommendations : Store under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of the C-F bond.
  • Contradiction resolution : Replicate conflicting studies with controlled humidity/purity levels to isolate degradation factors .

Methodological Guidelines

  • Synthetic Best Practices :
    • Use Schlenk lines for moisture-sensitive reactions .
    • Monitor reactions via TLC with UV-active stains (e.g., KMnO₄) for pyrazine detection.
  • Safety Protocols :
    • Handle fluorinated compounds in fume hoods with PPE (nitrile gloves, lab coats) due to potential toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.